5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Overview
Description
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the CAS Number: 1609266-05-8 . It has a molecular weight of 304.61 . The IUPAC name for this compound is 5-bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is 1S/C12H14BrNO.ClH/c13-9-1-2-11-10 (7-9)12 (8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H .Physical And Chemical Properties Analysis
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
- The compound serves as a precursor in the synthesis of various indole derivatives, exhibiting a variety of chemical behaviors and applications. It has been utilized in reactions with nitrogen binucleophiles to form functional derivatives, highlighting its versatility in synthesizing spiro[indole] derivatives and their analogs (Andina & Andin, 2016).
Photochromic Properties
- The compound has been incorporated in the synthesis of photochromic materials, particularly derivatives of 1,3-dihydrospiro[2H-indole-oxazine], demonstrating its potential in applications requiring variable transmission materials and its role in extending the range of photochromic properties (Tardieu et al., 1992).
Chemical Reactivity and Transformations
- Its chemical structure has been modified through various reactions, demonstrating its reactivity and the possibility to create a multitude of derivatives with potential biological or chemical applications. For example, its reactions with oxygencentered nucleophiles or base-catalyzed reactions with alcohols have been explored, offering insights into its chemical behavior and the potential for further derivative synthesis (Kayukov et al., 2011).
Photochromic Degradation Studies
- The compound's derivatives have been subject to photodegradation studies, shedding light on their stability and degradation mechanisms under UV light. This is crucial for understanding the durability and practical applications of materials derived from this compound (Baillet et al., 1993).
Anticonvulsant Activity
- Some of the compound's derivatives have been synthesized and studied for their anticonvulsant activity, establishing a relationship between chemical structure and biological activity, which is significant for pharmaceutical applications (Pogosyan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHRLSEYOVFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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